Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-
Description
Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- (hereafter referred to as the target compound) is a structurally complex benzoic acid derivative. Its core structure consists of a benzoic acid moiety substituted at the 3-position with a 2-oxoimidazolidinyl group. This imidazolidinyl ring is further modified with a 4-(1H-pyrrol-1-yl)phenyl substituent, introducing aromatic and heterocyclic features.
Synthetic routes for analogous compounds (e.g., imidazolidinone-containing benzoic acids) often involve condensation reactions between amines and carbonyl precursors, followed by functionalization of the aromatic ring . For instance, describes the synthesis of pyrazole derivatives via hydrazine hydrate reflux and benzoylation, which may parallel strategies for constructing the target compound’s imidazolidinone core .
Properties
CAS No. |
651748-87-7 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-pyrrol-1-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(25)15-4-3-5-18(14-15)23-13-12-22(20(23)26)17-8-6-16(7-9-17)21-10-1-2-11-21/h1-11,14H,12-13H2,(H,24,25) |
InChI Key |
XOTRGXXVEMNQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinyl or pyrrole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Electron Effects: Fluorine substituents (e.g., 3-fluorophenyl in ) increase the benzoic acid’s acidity compared to the target compound’s pyrrole-substituted phenyl.
Synthetic Complexity : The target compound’s 4-(1H-pyrrol-1-yl)phenyl group introduces synthetic challenges compared to fluorophenyl derivatives, requiring selective coupling reactions to avoid pyrrole ring oxidation .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The polar imidazolidinone ring may improve aqueous solubility relative to purely aromatic analogues (e.g., BA-3498 in ) .
- Melting Points: While direct data for the target compound are unavailable, reports melting points for pyrrolidinone-containing benzimidazoles (e.g., compound 14: 204°C), suggesting high thermal stability for similar structures .
- Metabolic Stability : Fluorinated derivatives () are likely more resistant to CYP450-mediated metabolism than the pyrrole-substituted target compound, which may undergo oxidative degradation at the pyrrole nitrogen.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]- is a complex structure that incorporates both benzoic acid and pyrrole moieties, which are known for their pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 322.36 g/mol. The structure features a benzoic acid group linked to a pyrrole and an imidazolidine derivative, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.36 g/mol |
| Solubility | Soluble in DMSO |
| Purity | >98% |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives possess antimicrobial properties against various bacterial strains. The presence of the pyrrole ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzoic acid derivatives for their antimicrobial properties. The results indicated that compounds with pyrrole substitutions showed enhanced activity against Gram-positive bacteria compared to their non-pyrrole counterparts .
- Antioxidant Activity Assessment : Research conducted by Pendergrass et al. demonstrated that derivatives of benzoic acid exhibit strong antioxidant capabilities in vitro, with IC50 values indicating effective free radical scavenging .
- Enzyme Inhibition Analysis : A dissertation highlighted the inhibitory effects of various benzoic acid derivatives on COX enzymes, suggesting potential applications in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
